![molecular formula C23H30N2O3 B14315112 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid CAS No. 112360-07-3](/img/structure/B14315112.png)
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is a synthetic organic compound with the molecular formula C23H31N2O3 It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyundecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid typically involves a multi-step process:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form 4-[(E)-phenyldiazenyl]phenol.
Etherification: The 4-[(E)-phenyldiazenyl]phenol undergoes etherification with 11-bromoundecanoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxyundecanoic acids.
Aplicaciones Científicas De Investigación
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Employed in the production of specialty chemicals and materials, including aromatic copolyesters.
Mecanismo De Acción
The mechanism of action of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid involves its interaction with cellular components:
Comparación Con Compuestos Similares
Similar Compounds
Undecanoic Acid: A carboxylic acid with antifungal properties.
Phenoxyacetic Acid: An aromatic ether with various industrial applications.
4-[(E)-Phenyldiazenyl]phenol: A precursor in the synthesis of azo dyes and other compounds.
Uniqueness
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is unique due to its combination of a long aliphatic chain with an aromatic azo group, providing distinct chemical and biological properties
Propiedades
Número CAS |
112360-07-3 |
|---|---|
Fórmula molecular |
C23H30N2O3 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
11-(4-phenyldiazenylphenoxy)undecanoic acid |
InChI |
InChI=1S/C23H30N2O3/c26-23(27)14-10-5-3-1-2-4-6-11-19-28-22-17-15-21(16-18-22)25-24-20-12-8-7-9-13-20/h7-9,12-13,15-18H,1-6,10-11,14,19H2,(H,26,27) |
Clave InChI |
SZOFGDSXVQPALP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)

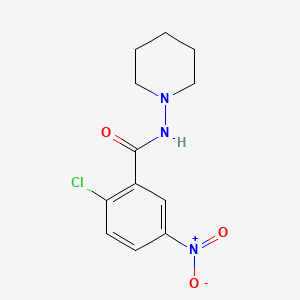
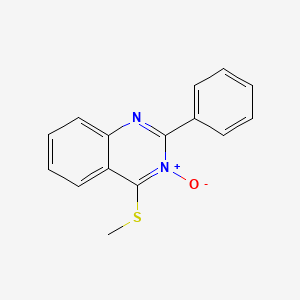
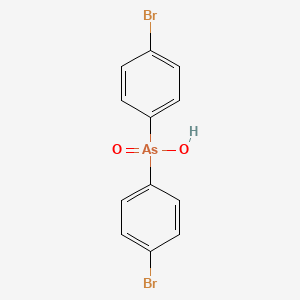

![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
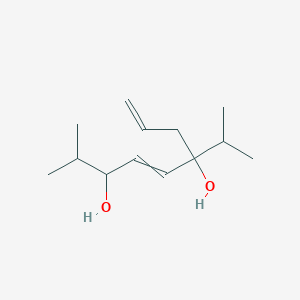
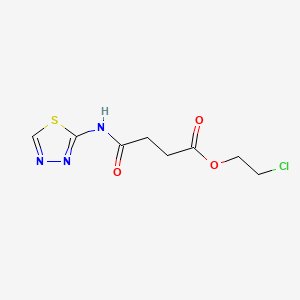
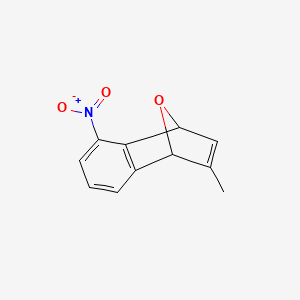
phosphoryl}propanoic acid](/img/structure/B14315106.png)
